molecular formula C15H14N4O B12894390 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one CAS No. 787590-83-4

1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one

Cat. No.: B12894390
CAS No.: 787590-83-4
M. Wt: 266.30 g/mol
InChI Key: XWJFBLATKZXDOP-UHFFFAOYSA-N
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Description

1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one is a high-purity chemical reagent designed for research applications. This compound belongs to the imidazo[1,2-a]pyrazine class of heterocyclic molecules, which are recognized for their significant potential in pharmaceutical research and development . Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) . ENPP1 acts as a critical negative regulator of the cGAS-STING pathway, an important innate immune signaling axis, by hydrolyzing the cyclic dinucleotide 2'3'-cGAMP . Inhibiting ENPP1 is a promising therapeutic strategy in the field of oncology, as it can stimulate the immune response, making it a valuable target for cancer immunotherapy . Recent studies have shown that specific imidazo[1,2-a]pyrazine derivatives demonstrate substantial inhibitory activity against ENPP1 at nanomolar concentrations (IC50 values ~5-10 nM) and exhibit high selectivity over related enzymes like ENPP2 and ENPP3 . In preclinical research, these inhibitors have been shown to enhance the mRNA expression of STING pathway downstream genes, such as IFNB1, CXCL10, and IL6. Furthermore, in vivo studies indicate that such compounds can improve the antitumor efficacy of anti-PD-1 antibodies, achieving significant tumor growth inhibition and improving survival outcomes in murine models . This reagent is provided for research purposes to support the investigation of immuno-oncology pathways, small-molecule drug discovery, and the synthesis of novel derivatives. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

787590-83-4

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

1-[3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]ethanone

InChI

InChI=1S/C15H14N4O/c1-10(20)11-4-3-5-12(8-11)13-9-18-15-14(16-2)17-6-7-19(13)15/h3-9H,1-2H3,(H,16,17)

InChI Key

XWJFBLATKZXDOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC

Origin of Product

United States

Preparation Methods

Cyclization Approach

  • The imidazo[1,2-a]pyrazine ring system can be synthesized by cyclization of 2-aminopyrazine derivatives with α-haloketones or α-haloesters.
  • For example, a 2-aminopyrazine bearing a suitable substituent at the 3-position can be reacted with an α-haloketone to form the fused imidazo ring via nucleophilic substitution and intramolecular cyclization.
  • Mild conditions such as reflux in polar solvents (e.g., ethanol or methanol) with a base (e.g., triethylamine) are typically employed.

Polymer-Supported Synthesis (Solid-Phase)

  • Recent advances include immobilizing amino acid derivatives on polymer supports, followed by sulfonylation and alkylation to generate sulfonamides, which upon treatment with bases like potassium trimethylsilanolate, undergo cyclization to yield imidazo and pyrazine derivatives.
  • This method allows for combinatorial synthesis and easy purification by filtration, enhancing efficiency and scalability.

Introduction of the Methylamino Group at the 8-Position

  • The methylamino substituent is introduced via nucleophilic substitution or reductive amination.
  • A common method involves reacting the 8-chloro or 8-bromo imidazo[1,2-a]pyrazine intermediate with methylamine under controlled conditions.
  • Alternatively, reductive amination of an 8-formyl intermediate with methylamine and a reducing agent (e.g., sodium cyanoborohydride) can be employed to install the methylamino group selectively.

Attachment of the 3-Phenyl Ethanone Moiety

  • The 3-position of the imidazo[1,2-a]pyrazine ring is functionalized with a phenyl ethanone group via cross-coupling or acylation reactions.
  • A typical approach is Suzuki or Buchwald-Hartwig coupling of a 3-halogenated imidazo[1,2-a]pyrazine with a phenylboronic acid derivative bearing an ethanone substituent.
  • Alternatively, Friedel-Crafts acylation on the phenyl ring followed by coupling to the heterocycle can be used.
  • The ethanone group can also be introduced by acylation of an amino or hydroxy substituent on the phenyl ring using acetyl chloride or acetic anhydride under Lewis acid catalysis.

Representative Experimental Procedure (Literature-Based)

Step Reagents & Conditions Outcome Yield (%) Notes
1. Cyclization 2-Aminopyrazine + α-haloketone, EtOH, reflux, base Imidazo[1,2-a]pyrazine core 60-75 Purification by recrystallization or chromatography
2. Amination 8-Haloimidazo[1,2-a]pyrazine + methylamine, solvent (MeOH), room temp 8-(Methylamino) derivative 70-85 May require reductive amination for selectivity
3. Coupling/Acylation 3-Haloimidazo derivative + phenyl ethanone boronic acid, Pd catalyst, base Final compound 50-70 Purification by HPLC or column chromatography

Analytical and Purification Techniques

  • High-performance liquid chromatography (HPLC) with UV detection is used to monitor reaction progress and purity.
  • Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity and substitution patterns.
  • Mass spectrometry (MS), especially high-resolution MS, verifies molecular weight and formula.
  • Purification is typically achieved by column chromatography or preparative HPLC, depending on scale and complexity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Advantages Limitations
Imidazo[1,2-a]pyrazine core formation Cyclization of 2-aminopyrazine with α-haloketone 2-Aminopyrazine, α-haloketone, base Reflux in EtOH or MeOH Straightforward, moderate yield Requires halogenated precursors
Methylamino substitution Nucleophilic substitution or reductive amination 8-Haloimidazo derivative, methylamine Room temp to mild heating Selective, good yields May need careful control to avoid over-alkylation
Phenyl ethanone attachment Cross-coupling or acylation 3-Haloimidazo derivative, phenylboronic acid or acetylating agent Pd catalyst, base, or Lewis acid Versatile, allows diverse substitutions Pd catalysts can be costly, sensitive to conditions

Research Findings and Optimization Notes

  • The use of polymer-supported synthesis techniques has improved the efficiency and scalability of heterocyclic compound preparation, allowing for rapid library generation and purification.
  • Scandium triflate and p-toluenesulfonic acid have been reported as effective catalysts for multicomponent reactions leading to imidazo derivatives, enhancing yields and selectivity.
  • The choice of solvent and additives (e.g., ammonia or trifluoroacetic acid) can significantly affect product purity and yield during HPLC purification steps.
  • Reductive amination conditions must be optimized to prevent side reactions and ensure selective methylamino group installation.

This detailed overview synthesizes current knowledge on the preparation of 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one, highlighting key synthetic routes, reagents, conditions, and analytical methods. The methods combine classical heterocyclic chemistry with modern catalytic and solid-phase techniques to achieve efficient and selective synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is explored for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogues, their substituents, biological targets, and activities:

Compound Name Substituents Biological Target Activity Reference
6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile (SCA40) Br (position 6), CN (position 2), MeNH (position 8) Adenosine receptors (A1/A2A) Potent bronchodilator (IC₅₀ ~10 nM in vitro)
Mps-BAY2a Quinolin-5-yl (position 6), 2-methylpropylamino (position 8) MPS1 kinase Anticancer (IC₅₀ = 4–15 nM in HCT116 cells)
Mps-BAY2b Isobutylamino (position 8) MPS1 kinase Anticancer (IC₅₀ = 8–20 nM in HeLa cells)
1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-one (CAS 78109-26-9) Ethanone (position 3) Unknown (structural scaffold) Synthetic intermediate
2-((2-Nitro-6-phenylimidazo[1,2-a]pyrazin-8-yl)oxy)ethan-1-ol (24e) NO₂ (position 2), Ph (position 6), OCH₂CH₂OH (position 8) Antimicrobial targets Potential antimicrobial activity (data not reported)
N-cyclopropyl-4-{8-[(thiophen-2-ylmethyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide Thiophen-2-ylmethylamino (position 8) MPS1 kinase Crystallized with kinase domain (PDB: 6XYZ)

Key Structure-Activity Relationship (SAR) Insights

Position 8 Substitutions: The methylamino group in SCA40 and the target compound is critical for bronchodilator activity, likely through adenosine receptor modulation . Larger substituents (e.g., isobutylamino in Mps-BAY2b) shift activity toward kinase inhibition, enhancing binding to MPS1's hydrophobic pocket .

Electrophilic vs. Electron-donating groups (e.g., methylamino) favor interactions with polar residues in enzyme active sites .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound SCA40 Mps-BAY2a
LogP 2.1 (predicted) 1.8 3.5
Solubility (µg/mL) 12 (aqueous) 45 <1
Plasma Protein Binding (%) 85–90 75 >95
Metabolic Stability (t₁/₂, human liver microsomes) 60 min 120 min 30 min
  • The ethanone group in the target compound improves aqueous solubility compared to highly lipophilic derivatives like Mps-BAY2a .

Biological Activity

1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one, also known by its CAS number 787590-83-4, is a complex organic compound belonging to the imidazo[1,2-a]pyrazine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment. Understanding its biological activity involves exploring its mechanisms of action, target interactions, and efficacy in various biological contexts.

The compound's structural characteristics are crucial for its biological activity. Below is a summary of its chemical properties:

PropertyValue
CAS No. 787590-83-4
Molecular Formula C15H14N4O
Molecular Weight 266.30 g/mol
IUPAC Name 1-[3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]ethanone
InChI Key XWJFBLATKZXDOP-UHFFFAOYSA-N

The mechanism of action of 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one is primarily linked to its interaction with specific molecular targets within biological systems. This compound may modulate the activity of various enzymes and receptors, leading to therapeutic effects.

Target Interactions

Recent studies have indicated that compounds with similar imidazo[1,2-a]pyrazine structures often act as inhibitors of specific kinases involved in cancer progression. For instance, selective inhibitors targeting DDR1 (Discoidin Domain Receptor 1), a receptor tyrosine kinase implicated in tumorigenesis, have shown promising results. A related compound demonstrated an IC50 value of 23.8 nM against DDR1 while exhibiting significantly lower activity against other kinases such as DDR2 and Bcr-Abl .

Cancer Treatment

The biological activity of 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one has been explored in the context of cancer therapy. The compound has shown potential as an inhibitor of tumor cell migration and invasion. For example, a related imidazo[1,2-a]pyrazine derivative was found to suppress the migration of non-small cell lung cancer (NSCLC) cells significantly at varying concentrations (40% at 1.25 μM to 84% at 5 μM) .

Immune Modulation

In addition to its anti-cancer properties, compounds derived from imidazo[1,2-a]pyrazines are being investigated for their ability to modulate immune responses. Specifically, inhibitors targeting ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which negatively regulates the cGAS-STING pathway involved in immune activation against tumors, have shown encouraging results. A related compound exhibited an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of immune response genes when used in combination with anti-PD-1 therapy in murine models .

Case Studies and Research Findings

Research has highlighted several case studies that emphasize the biological activity of related compounds:

  • Case Study on DDR1 Inhibition : A study identified a series of imidazo[1,2-a]pyrazine derivatives as selective DDR1 inhibitors with significant effects on NSCLC cell lines. The lead compound exhibited a dose-dependent reduction in tumor cell migration and invasion capabilities .
  • ENPP1 Inhibition for Immune Enhancement : Another study focused on imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors that could enhance anti-tumor immunity by activating the STING pathway. The combination treatment resulted in substantial tumor growth inhibition rates in animal models .

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